molecular formula C16H17NO6 B11164812 N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11164812
M. Wt: 319.31 g/mol
InChI Key: OXZRZBDZXSECAQ-UHFFFAOYSA-N
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Description

N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with glycine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group, facilitating the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to the presence of the 6-ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-3-10-5-11-9(2)4-16(21)23-13(11)6-12(10)22-8-14(18)17-7-15(19)20/h4-6H,3,7-8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

OXZRZBDZXSECAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NCC(=O)O)OC(=O)C=C2C

Origin of Product

United States

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